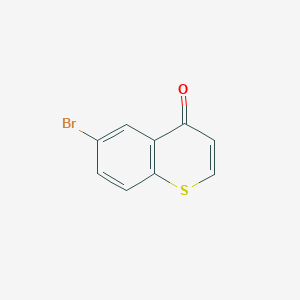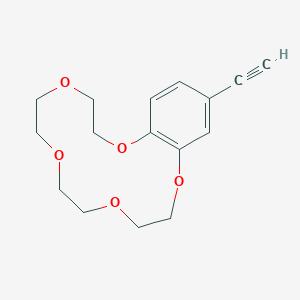
4-Ethynylbenzo-15-crown-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynylbenzo-15-crown-5 is a derivative of benzo-15-crown-5, a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, which makes them useful in a variety of chemical applications. The ethynyl group attached to the benzene ring in this compound introduces additional reactivity and potential for further functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylbenzo-15-crown-5 typically involves the reaction of 4-iodobenzo-15-crown-5 ether with ethynylarenes or the reaction of this compound ether with haloarenes. These reactions are carried out in the presence of catalytic amounts of palladium(II) complex salts, copper(I) iodide, and triethylamine. The yields of these reactions range from 55% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynylbenzo-15-crown-5 can undergo various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in substitution reactions with haloarenes.
Complexation Reactions: The crown ether moiety can form complexes with various cations, including mono-cations (Li+, Na+, K+) and di-cations (Mg2+, Ca2+).
Common Reagents and Conditions
Palladium(II) Complex Salts: Used as a catalyst in cross-coupling reactions.
Copper(I) Iodide: Acts as a co-catalyst.
Triethylamine: Serves as a base in the reaction.
Major Products
The major products of these reactions are typically arylethynylbenzo-15-crown-5 ethers, which can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
4-Ethynylbenzo-15-crown-5 has several scientific research applications, including:
Nonlinear Optical Materials: The compound is used in the development of nonlinear optical materials due to its ability to form complexes with cations, which can alter its optical properties.
Liquid Crystals: It is used in the synthesis of liquid crystals, which have applications in display technologies.
Luminescent Materials: The compound’s ability to form complexes with metals makes it useful in the development of luminescent materials.
Supramolecular Chemistry: Its crown ether moiety allows it to participate in the formation of supramolecular structures, which have various applications in chemistry and materials science.
Wirkmechanismus
The mechanism by which 4-Ethynylbenzo-15-crown-5 exerts its effects is primarily through its ability to form stable complexes with cations. The crown ether moiety provides a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This complexation can alter the physical and chemical properties of the compound, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo-15-crown-5: The parent compound without the ethynyl group.
4-Iodobenzo-15-crown-5: A precursor in the synthesis of 4-Ethynylbenzo-15-crown-5.
4-(Arylethynyl)benzo-15-crown-5: A product of further functionalization of this compound.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which introduces additional reactivity and potential for further functionalization. This makes it more versatile compared to its parent compound, benzo-15-crown-5, and other similar crown ethers .
Eigenschaften
Molekularformel |
C16H20O5 |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
17-ethynyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene |
InChI |
InChI=1S/C16H20O5/c1-2-14-3-4-15-16(13-14)21-12-10-19-8-6-17-5-7-18-9-11-20-15/h1,3-4,13H,5-12H2 |
InChI-Schlüssel |
ATOWSSXTGDOERW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC2=C(C=C1)OCCOCCOCCOCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B11761272.png)
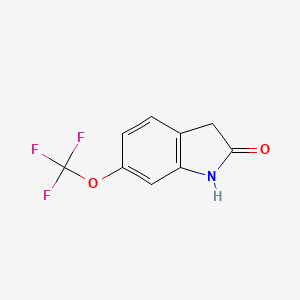
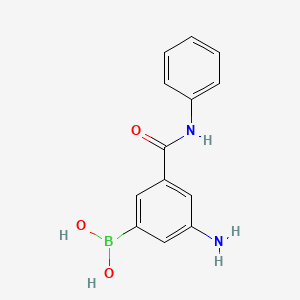

![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)

![Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B11761313.png)
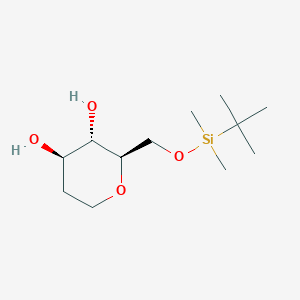
![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)

